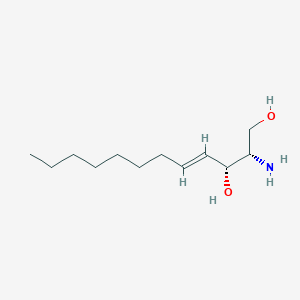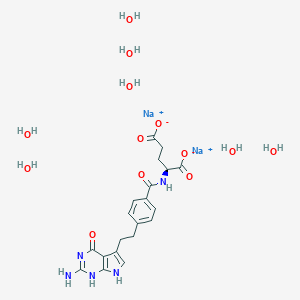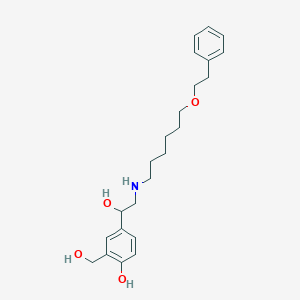
Des(phenylbutoxy)phenylethoxy salmeterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Des(phenylbutoxy)phenylethoxy salmeterol involves a five-step reaction process starting from Boc selective protection of the sec-amino group, intramolecular ester exchange reaction, ketal protection, Friedel-Crafts reaction of methyl naphthalene acid, and hydrolysis using the ketal protected Salmeterol as the starting material. This process yields 1-hydroxy-4-【2-hydroxy-5-【1-hydroxy-2-{[6-(4-phenylbutoxy) hexyl]amino} ethyl】phenmethyl】-2-naphthalenecarboxylic acid with a total yield of 16.3% (Cai Xiao-yan, 2015).
Molecular Structure Analysis
The molecular structure of Des(phenylbutoxy)phenylethoxy salmeterol was characterized by 1H NMR and MS, confirming its complex structure featuring multiple hydroxy groups and the phenylbutoxy hexyl chain critical for its activity and selectivity (Cai Xiao-yan, 2015).
Chemical Reactions and Properties
Deep eutectic solvents (DESs) have been explored for their potential in facilitating various chemical reactions due to their "green" solvent properties. While the literature reviewed does not directly address Des(phenylbutoxy)phenylethoxy salmeterol, it suggests that DESs could be applied in its synthesis or modification by enhancing solubility, reaction rates, or selectivity in a more environmentally friendly manner compared to traditional solvents (Malwina Momotko et al., 2020).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability of Des(phenylbutoxy)phenylethoxy salmeterol are critical for its handling and application in chemical processes. The use of DESs in the extraction or synthesis process might influence these physical properties by altering the solubility or stability of the compound . DESs have shown to significantly affect the physical properties of the compounds involved, suggesting a potential avenue for modifying the physical properties of Des(phenylbutoxy)phenylethoxy salmeterol for better processing or application (Malwina Momotko et al., 2020).
Aplicaciones Científicas De Investigación
Deep Eutectic Solvents: A Review of Fundamentals and Applications
A comprehensive review of deep eutectic solvents (DESs) discusses their physicochemical properties, suggesting a promising future for these compounds as "designer" solvents with a range of applications due to their inexpensive and tunable nature. The review calls for further research to understand the mechanisms driving their properties, especially their complex hydrogen bonding networks (Hansen et al., 2020).
The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds
This study examines the impact of hydrogen bond donors in DESs on the extraction efficiency of phenolic compounds from natural matrices, suggesting DESs as a greener alternative to traditional solvents for extracting bioactive compounds. The findings could inform future research on optimizing DES compositions for specific applications, including pharmaceuticals (Rente et al., 2021).
Preparation and Application of Porous Materials Based on DES
This review highlights the use of DES in the preparation of porous materials, indicating their potential in a variety of chemical research applications. DES-based materials are shown to have advantages over traditional ionic liquids in both preparation and application, underscoring the versatility of DES in developing new materials (Li et al., 2018).
DES as Green Extraction Media for Phytochemicals
Research into DES as an eco-friendly method for extracting bioactive compounds from medicinal plants demonstrates their potential as safe alternatives for various sectors, including pharmaceuticals. The review summarizes research on the advantages of using DES over conventional solvents, highlighting the superior extraction yields and bioactivity results (Dheyab et al., 2021).
Analytical Methods for Determining Antioxidant Activity
A critical review of methods for determining antioxidant activity emphasizes the importance of selecting appropriate assays for evaluating the antioxidant capacity of samples, including those prepared with DES. This work underscores the role of DES in facilitating the analysis of antioxidant properties in complex samples (Munteanu & Apetrei, 2021).
Safety And Hazards
Direcciones Futuras
Salmeterol is currently prescribed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It has a longer duration of action than other beta-2 agonists like salbutamol . This suggests potential future directions for the use of Des(phenylbutoxy)phenylethoxy salmeterol in similar therapeutic applications.
Relevant Papers
A study comparing the use of salmeterol and salbutamol revealed clinically superior results of inhaled salmeterol, providing sustained bronchodilation and better prevention of the symptoms of asthma than salbutamol .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLNGSUKAXWYTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des(phenylbutoxy)phenylethoxy salmeterol | |
CAS RN |
94749-02-7 |
Source


|
| Record name | Des(phenylbutoxy)phenylethoxy salmeterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(PHENYLBUTOXY)PHENYLETHOXY SALMETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK16DCS59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

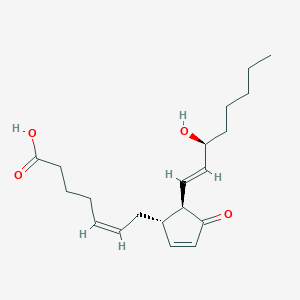
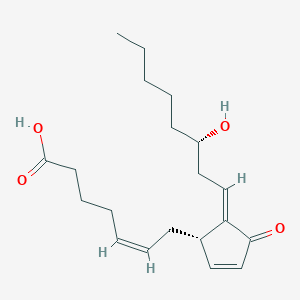
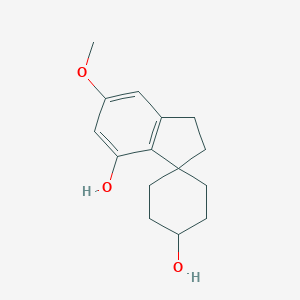
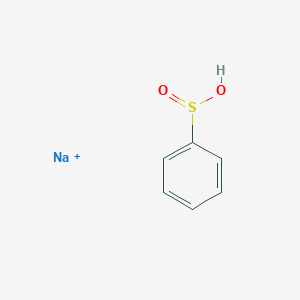
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
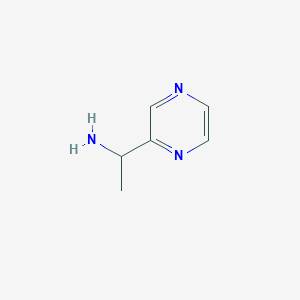
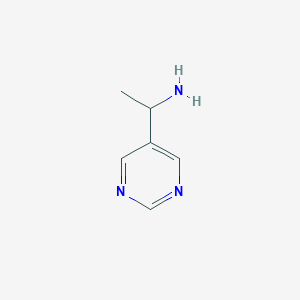
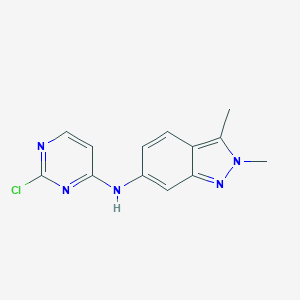
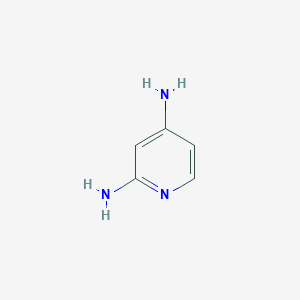
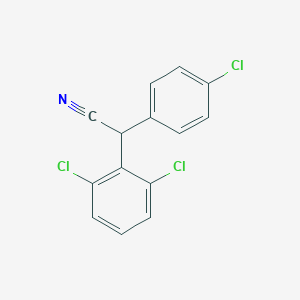
![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
